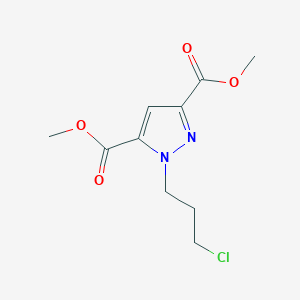
dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate (DCPD) is a dicarboxylate salt that is used in various chemical synthesis processes. DCPD is a colorless, odorless, and stable compound that has a wide range of applications in chemical synthesis and research. DCPD is a versatile compound that has been used in the synthesis of a variety of compounds, including drugs, polymers, and other materials. Additionally, DCPD has been used in a variety of scientific research applications, including biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Polarographic Behavior and Electrochemical Properties
The polarographic behavior of arylazo pyrazoles, including derivatives similar to dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate, has been investigated to understand their electrochemical properties. These studies provide insights into their reduction mechanisms in different pH conditions, which are crucial for designing electrochemical sensors and understanding their behavior in various chemical environments (Ravindranath, Ramadas, & Brahmaji Rao, 1983).
Synthesis and Characterization
Research into the synthesis of novel compounds from pyrazole derivatives has led to a better understanding of chemical reactions and potential applications in creating new materials. For example, the crystal structure analysis of certain pyrazole derivatives has elucidated mechanisms of synthesis and the structural basis for their reactivity and interactions with other molecules (Jager & Otterbein, 1980).
Antibacterial Activities
The synthesis and characterization of Schiff bases derived from pyrazole compounds have demonstrated moderate to good antibacterial activity, highlighting their potential as templates for developing new antimicrobial agents. Such research is crucial for discovering novel antibiotics and understanding the structure-activity relationship of these compounds (Asiri & Khan, 2010).
Corrosion Inhibition
Dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate derivatives have been studied for their corrosion inhibition properties, particularly on steel surfaces in acidic solutions. These studies have implications for industrial applications, where preventing corrosion of metals is critical for infrastructure longevity and safety (Tebbji et al., 2005).
Fluorescent Properties
Research into the fluorescent properties of pyrazole derivatives has opened avenues for their use in sensor technology and molecular probes. By understanding how these compounds interact with light, scientists can develop new tools for biological imaging and environmental monitoring (Hasan et al., 2011).
Propiedades
IUPAC Name |
dimethyl 1-(3-chloropropyl)pyrazole-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4/c1-16-9(14)7-6-8(10(15)17-2)13(12-7)5-3-4-11/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDQMBDLOWPXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1CCCCl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

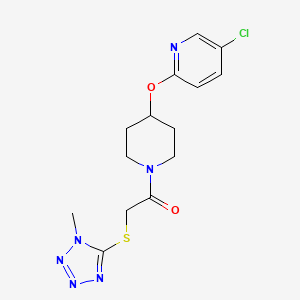
![methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2565343.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide](/img/structure/B2565347.png)
![2-Benzylsulfanyl-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2565348.png)
![1-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]pyrazole-4-ylamine](/img/structure/B2565349.png)
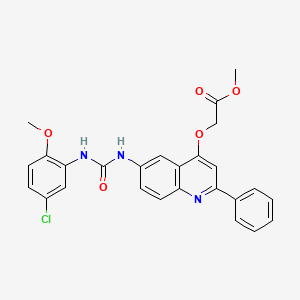
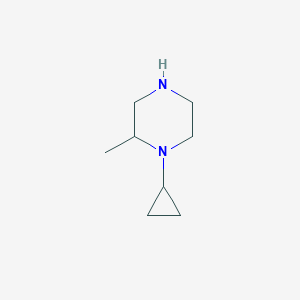

![5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid](/img/structure/B2565356.png)
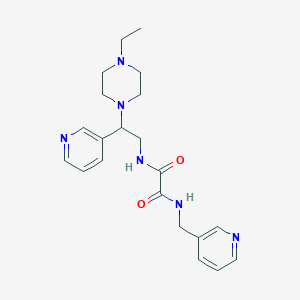
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2565359.png)
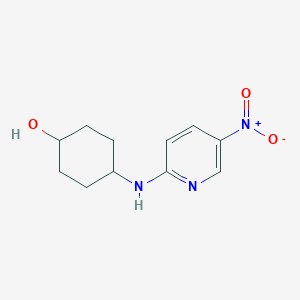
![1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methylazetidin-3-amine](/img/structure/B2565361.png)
![1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2565364.png)